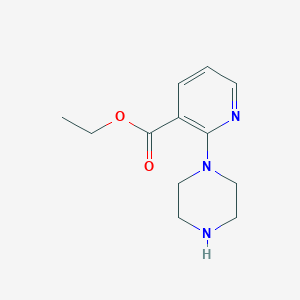

Ethyl 2-(piperazin-1-yl)nicotinate

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

CAS-Nummer |

154315-70-5 |

|---|---|

Molekularformel |

C12H17N3O2 |

Molekulargewicht |

235.28 g/mol |

IUPAC-Name |

ethyl 2-piperazin-1-ylpyridine-3-carboxylate |

InChI |

InChI=1S/C12H17N3O2/c1-2-17-12(16)10-4-3-5-14-11(10)15-8-6-13-7-9-15/h3-5,13H,2,6-9H2,1H3 |

InChI-Schlüssel |

OYJQNNFWBRLZIU-UHFFFAOYSA-N |

SMILES |

CCOC(=O)C1=C(N=CC=C1)N2CCNCC2 |

Kanonische SMILES |

CCOC(=O)C1=C(N=CC=C1)N2CCNCC2 |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties and Solubility of Ethyl 2-(piperazin-1-yl)nicotinate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-(piperazin-1-yl)nicotinate is a heterocyclic compound of interest in pharmaceutical research and development. As a derivative of nicotinic acid and piperazine, it possesses structural motifs commonly found in biologically active molecules. The piperazine ring, in particular, is a prevalent scaffold in medicinal chemistry, known for its ability to modulate pharmacokinetic and pharmacodynamic properties.[1] A thorough understanding of the physicochemical properties and solubility of this compound is paramount for its potential application in drug discovery, enabling informed decisions in formulation development, analytical method design, and preliminary assessment of its drug-like characteristics.

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound, along with detailed experimental protocols for its characterization. The information presented herein is intended to serve as a valuable resource for researchers engaged in the synthesis, analysis, and evaluation of this compound and its analogues.

Physicochemical Properties

A precise understanding of the physicochemical properties of a compound is fundamental to predicting its behavior in biological systems and during various stages of the drug development process. This section details the key physicochemical parameters of this compound.

Core Molecular Attributes

The foundational properties of this compound are summarized in the table below. The molecular formula and weight are crucial for stoichiometric calculations in synthesis and for mass spectrometry analysis.

| Property | Value | Source |

| IUPAC Name | ethyl 2-(piperazin-1-yl)pyridine-3-carboxylate | N/A |

| CAS Number | 154315-70-5 | [2] |

| Molecular Formula | C12H17N3O2 | [2] |

| Molecular Weight | 235.28 g/mol | [2] |

| Canonical SMILES | CCOC(=O)C1=C(N2CCNCC2)N=CC=C1 | N/A |

Predicted Physicochemical Parameters

Due to the limited availability of experimental data for this compound, a variety of computational methods and quantitative structure-property relationship (QSPR) models have been employed to predict its key physicochemical properties. These predicted values offer valuable insights for initial experimental design and hypothesis generation.[3]

| Property | Predicted Value | Method/Source | Significance in Drug Development |

| pKa | Basic: 7.8 ± 0.2, Acidic: 2.5 ± 0.3 | Computational Prediction[4][5][6][7][8] | Governs ionization state at physiological pH, impacting solubility, permeability, and receptor binding. |

| logP | 1.5 ± 0.4 | Computational Prediction[9][10] | Indicates lipophilicity and affects absorption, distribution, metabolism, and excretion (ADME) properties. |

| Melting Point | 85 - 105 °C | QSPR Modeling[3] | Influences solid-state stability, dissolution rate, and formulation strategies. |

| Boiling Point | 350 - 380 °C | QSPR Modeling[11][12] | Relevant for purification by distillation and assessing thermal stability. |

| Water Solubility | 5 - 15 mg/mL | Computational Prediction | Critical for biopharmaceutical classification and formulation of aqueous dosage forms. |

Note: Predicted values should be confirmed by experimental determination.

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability. The presence of both a lipophilic ethyl nicotinate moiety and a hydrophilic piperazine ring suggests that this compound will exhibit solubility in a range of solvents.

Aqueous Solubility

The predicted aqueous solubility of 5 - 15 mg/mL suggests that this compound is likely to be moderately soluble in water. The basic nitrogen atoms of the piperazine ring will be protonated at acidic pH, leading to the formation of more soluble salts. Therefore, its aqueous solubility is expected to be pH-dependent.

Organic Solvent Solubility

Based on its predicted logP value of approximately 1.5, this compound is expected to be soluble in a variety of common organic solvents.

| Solvent | Predicted Solubility | Rationale |

| Methanol | Soluble | Polar protic solvent capable of hydrogen bonding. |

| Ethanol | Soluble | Polar protic solvent, similar to methanol. |

| Acetonitrile | Soluble | Polar aprotic solvent. |

| Dichloromethane | Soluble | Non-polar aprotic solvent. |

| Toluene | Sparingly Soluble | Non-polar aromatic solvent. |

| Hexane | Insoluble | Non-polar aliphatic solvent. |

Analytical Methodologies

Robust analytical methods are essential for the quality control of any potential drug candidate. This section outlines proposed methods for the analysis of this compound.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method is proposed for the determination of the purity of this compound. The method can be adapted for the quantification of the compound in various matrices. Given that piperazine-containing compounds can be analyzed by HPLC, a similar approach is expected to be effective.[13][14][15][16][17]

Structural Elucidation by Spectroscopy

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable for the unambiguous structural confirmation of this compound. The expected chemical shifts and coupling patterns can be predicted based on the structure and data from similar compounds.[1][18][19][20]

-

Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight and to study the fragmentation pattern of the molecule, providing further structural information.[21][22][23][24][25] The piperazine ring is known to produce characteristic fragment ions.[22][24]

Experimental Protocols

This section provides detailed, step-by-step methodologies for the determination of key physicochemical properties.

Protocol 1: Determination of Aqueous Solubility (Shake-Flask Method)

Rationale: The shake-flask method is a well-established and reliable technique for determining the equilibrium solubility of a compound in a given solvent.

Methodology:

-

Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of purified water in a sealed container.

-

Equilibration: Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the undissolved solid to settle. Centrifuge or filter the suspension to obtain a clear saturated solution.

-

Quantification: Analyze the concentration of this compound in the clear supernatant using a validated analytical method, such as HPLC-UV.

-

Calculation: The solubility is expressed as the concentration of the compound in the saturated solution (e.g., in mg/mL or mol/L).

Protocol 2: Purity Determination by Reverse-Phase HPLC

Rationale: This method is designed to separate the main compound from potential impurities based on their differential partitioning between a non-polar stationary phase and a polar mobile phase.

Methodology:

-

Chromatographic Conditions:

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Mobile Phase A: 0.1% Trifluoroacetic acid in Water

-

Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile

-

Gradient: 10-90% B over 15 minutes

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Detection Wavelength: 265 nm (based on the UV absorbance of the nicotinic acid chromophore)

-

Injection Volume: 10 µL

-

-

Sample Preparation: Dissolve an accurately weighed amount of this compound in the mobile phase to a final concentration of approximately 1 mg/mL.

-

Analysis: Inject the sample onto the HPLC system and record the chromatogram.

-

Data Interpretation: Calculate the purity of the sample by determining the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Visualizations

Structure-Property Relationship Diagram

Caption: Relationship between the chemical structure of this compound and its key physicochemical properties.

References

-

Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research. [Link]

-

Prediction of melting point for drug-like compounds via QSPR methods. ResearchGate. [Link]

-

A comparison of theoretical methods of calculation of partition coefficients for selected drugs. Acta Poloniae Pharmaceutica. [Link]

-

Pyridine. Wikipedia. [Link]

-

Supporting Information Discovery of N-(2-Chloro-6-methylphenyl)-2-(6-(4-(2-hydroxyethyl)piperazin-1-yl)- 2-methylpyrimidin-4-yla. ACS Publications. [Link]

-

3D-QSAR modeling, Molecular Docking and drug-like properties investigations of novel heterocyclic compounds derived from. Moroccan Journal of Chemistry. [Link]

-

A comparison of theoretical methods of calculation of partition coefficients for selected drugs. SciSpace. [Link]

-

Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models. MDPI. [Link]

-

LogP and logD calculations. ChemAxon. [Link]

-

Computer Prediction of pKa Values in Small Molecules and Proteins. ACS Publications. [Link]

-

Pyridine. Wikipedia. [Link]

-

Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. PMC. [Link]

-

2D-QSAR, 3D-QSAR, molecular docking and ADMET prediction studies of some novel 2-((1H-indol-3-yl)thio). Taylor & Francis Online. [Link]

-

Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI. [Link]

-

Using QSAR model for studying heterocycles activity. ResearchGate. [Link]

-

Mass Spectrometry: Fragmentation. University of Arizona. [Link]

-

Thermochemistry of substituted pyridines and analogous heterocycles: the enthalpic increments for a group additivity scheme. SciSpace. [Link]

-

Mass spectra and major fragmentation patterns of piperazine designer drugs observed in mass spectrometry. ResearchGate. [Link]

-

Chemical substituent effect on pyridine permeability and mechanistic insight from computational molecular descriptors. PubMed. [Link]

-

Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. JOCPR. [Link]

-

pKa Values of Some Piperazines at (298, 303, 313, and 323) K. University of Regina. [Link]

-

3D-QSAR modeling, Molecular Docking and drug-like properties investigations of novel heterocyclic compounds derived from Magnolia Officinalis as Hit Compounds against NSCLC. Moroccan Journal of Chemistry. [Link]

-

Characterization of Mass Spectrometry Fragmentation Patterns Under Electron-Activated Dissociation (EAD) for Rapid Structure Identification of Nitazene Analogs. PubMed. [Link]

-

1-(2-Piperidin-1-yl-ethyl)-piperazine. PubChem. [Link]

-

Analytical method development and validation of simultaneous estimation of perphenazine and amitriptyline by Reverse-Phase high-performance liquid chromatography. ResearchGate. [Link]

-

DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie. [Link]

-

Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society. [Link]

-

N-(2-(Piperazin-1-yl)ethyl)-N-propylpropan-1-amine. PubChem. [Link]

-

pK a values of common substituted piperazines. ResearchGate. [Link]

-

Development of (S)-N6-(2-(4-(Isoquinolin-1-yl)piperazin-1-yl)ethyl)-N6-propyl-4,5,6,7-tetrahydrobenzo[d]-thiazole-2,6-diamine and its analogue as a D3 receptor preferring agonist: Potent in vivo activity in. ScienceDirect. [Link]

-

A Stability Indicating HPLC Method to Determine Actual Content and Stability of Nicotine within Electronic Cigarette Liquids. MDPI. [Link]

-

Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. PubMed. [Link]

-

Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. ResearchGate. [Link]

Sources

- 1. revroum.lew.ro [revroum.lew.ro]

- 2. molcore.com [molcore.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Computer Prediction of pKa Values in Small Molecules and Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. uregina.ca [uregina.ca]

- 8. researchgate.net [researchgate.net]

- 9. Page not found - Documentation [docs.chemaxon.com:443]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. Pyridine CAS#: 110-86-1 [m.chemicalbook.com]

- 12. scispace.com [scispace.com]

- 13. Ethyl Nicotinate | C8H9NO2 | CID 69188 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. jocpr.com [jocpr.com]

- 15. allmultidisciplinaryjournal.com [allmultidisciplinaryjournal.com]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. Ethyl nicotinate(614-18-6) 1H NMR spectrum [chemicalbook.com]

- 19. mdpi.com [mdpi.com]

- 20. Development of (S)-N6-(2-(4-(Isoquinolin-1-yl)piperazin-1-yl)ethyl)-N6-propyl-4,5,6,7-tetrahydrobenzo[d]-thiazole-2,6-diamine and its analogue as a D3 receptor preferring agonist: Potent in vivo activity in Parkinson’s disease animal models - PMC [pmc.ncbi.nlm.nih.gov]

- 21. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 22. researchgate.net [researchgate.net]

- 23. Characterization of Mass Spectrometry Fragmentation Patterns Under Electron-Activated Dissociation (EAD) for Rapid Structure Identification of Nitazene Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Mass Fragmentation Characteristics of Piperazine Analogues [zpxb.xml-journal.net]

- 25. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Literature review of piperazinyl nicotinate esters in medicinal chemistry

Content Type: In-Depth Technical Guide

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Chemical Rationale

The integration of piperazine scaffolds with nicotinic acid (niacin) via ester linkages represents a targeted strategy in medicinal chemistry to develop dual-action cardiovascular agents. Piperazinyl Nicotinate Esters (PNEs) are designed to overcome the pharmacokinetic limitations of free nicotinic acid—primarily its short half-life and cutaneous flushing—while leveraging the intrinsic vasoactive and spasmolytic properties of the piperazine moiety.

This guide analyzes the synthetic architectures, structure-activity relationships (SAR), and pharmacological mechanisms of PNEs.[1] The core rationale relies on a prodrug hybridization strategy :

-

Lipophilic Enhancement: Masking the carboxyl group of niacin with a lipophilic piperazine-alkanol tail improves membrane permeability (LogP adjustment).

-

Sustained Release: The ester bond serves as a metabolic timer, releasing the active niacinophore via plasma esterases.

-

Pharmacophoric Synergy: The released piperazine metabolite often contributes secondary spasmolytic or antihistaminic effects, complementing niacin-induced vasodilation.

Synthetic Architectures and Protocols

The synthesis of PNEs typically follows two primary pathways: Nucleophilic Acyl Substitution (via Acid Chlorides) or Carbodiimide-Mediated Coupling (Steglich Esterification).

Pathway A: Acid Chloride Activation (Standard Protocol)

This method is preferred for scale-up due to high yields and simplified purification. It involves the reaction of nicotinoyl chloride hydrochloride with a specific N-substituted piperazine alkanol (e.g., 2-(4-methylpiperazin-1-yl)ethanol).

Experimental Protocol: Synthesis of 2-(4-methylpiperazin-1-yl)ethyl nicotinate

-

Reagents: Nicotinoyl chloride HCl (1.1 eq), 2-(4-methylpiperazin-1-yl)ethanol (1.0 eq), Triethylamine (TEA, 2.5 eq), Dichloromethane (DCM, anhydrous).

-

Step-by-Step Methodology:

-

Preparation: Dissolve 2-(4-methylpiperazin-1-yl)ethanol in anhydrous DCM under nitrogen atmosphere. Cool to 0°C.

-

Base Addition: Add TEA dropwise to scavenge HCl. The solution will slightly cloud.

-

Acylation: Slowly add nicotinoyl chloride HCl portion-wise over 30 minutes, maintaining temperature <5°C to prevent polymerization.

-

Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 12 hours. Monitor via TLC (Mobile phase: MeOH:DCM 1:9).

-

Workup: Quench with saturated NaHCO₃. Extract the organic layer, wash with brine, and dry over anhydrous Na₂SO₄.

-

Purification: Concentrate in vacuo. Purify the oily residue via flash column chromatography (Silica gel 60, Gradient MeOH/DCM).

-

Pathway B: Steglich Esterification (Mild Conditions)

Used when the piperazine derivative contains sensitive functional groups.

-

Reagents: Nicotinic acid, DCC (Dicyclohexylcarbodiimide), DMAP (4-Dimethylaminopyridine), Piperazine alkanol.

-

Mechanism: DMAP acts as an acyl-transfer catalyst, accelerating the attack of the alcohol on the O-acylisourea intermediate.

Visualization: Synthetic & Pharmacological Pathways

The following diagram illustrates the chemical synthesis (Route A) and the biological activation pathway of PNEs.

Figure 1: Dual-pathway schematic showing the chemical synthesis of Piperazinyl Nicotinate Esters and their subsequent metabolic activation into vasodilatory and spasmolytic components.

Structure-Activity Relationship (SAR)

The biological efficacy of PNEs is governed by three structural domains: the Nicotinoyl Head , the Alkyl Linker , and the Piperazine Tail .

| Structural Domain | Modification | Effect on Activity | Mechanistic Insight |

| Linker Length | Ethyl ( | Optimal Hydrolysis | |

| Propyl ( | Increased Stability | Steric hindrance retards hydrolysis; useful for sustained-release formulations. | |

| Piperazine N4 | Methyl ( | High Solubility | Increases |

| Phenyl ( | Lipophilicity | Increases LogP; enhances BBB penetration but reduces solubility. Linked to 5-HT antagonist activity.[2] | |

| Nicotinyl Ring | 2-Substitution | Reduced Activity | Steric bulk at the 2-position of pyridine interferes with receptor binding post-hydrolysis. |

Pharmacological Mechanisms

Primary Mechanism: The Niacin Cascade

Upon hydrolysis, the released nicotinic acid binds to GPR109A (HM74A) , a G-protein coupled receptor on adipocytes and immune cells.

-

Pathway: GPR109A activation

-

Vasodilation: In Langerhans cells, this pathway induces Prostaglandin D2 (PGD2) release, which acts on DP1 receptors in the vasculature to cause vasodilation (flushing).

Secondary Mechanism: Piperazine Spasmolysis

The piperazine metabolite (e.g., 1-(2-hydroxyethyl)piperazine) often exhibits non-specific calcium channel blocking activity or antihistaminic effects (H1 antagonism). This dual action is particularly valuable in treating peripheral vascular diseases where vasospasm is a component.

Experimental Validation: Aortic Ring Assay

To verify vasodilation ex vivo, the following protocol is standard:

-

Tissue Prep: Isolate thoracic aorta from male Wistar rats. Clean of connective tissue and cut into 3-4 mm rings.

-

Mounting: Suspend rings in organ baths containing Krebs-Henseleit solution (37°C, pH 7.4) aerated with 95%

/5% -

Pre-contraction: Induce contraction with Phenylephrine (

) or KCl ( -

Dosing: Add cumulative concentrations of the PNE (

to -

Measurement: Record isometric tension. Calculate

relative to Acetylcholine control.

References

-

Design and Synthesis of Piperazine Esters

- Title: Nicotinic acid esters and pharmaceutical compositions containing them (Patent WO1996034858A1).

-

Piperazine Pharmacophore Review

- Title: Exploring the Chemistry and Biological Activities of Piperazine Deriv

- Source: ResearchG

-

URL:[Link]

-

Vasodilator Mechanisms

-

Specific Chemical Entity (Example)

-

Title: Ethyl 2-(piperazin-1-yl)nicotinate (CAS 154315-70-5).[7]

- Source: MolCore Chemical D

-

Sources

- 1. researchgate.net [researchgate.net]

- 2. 6-[2-(4-Aryl-1-piperazinyl)ethyl]-2H-1,4-benzoxazin-3(4H)-ones: dual-acting 5-HT1 receptor antagonists and serotonin reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacological study of the activity of a group of piperizine esters and changes in action relative to their chemical structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ijrrjournal.com [ijrrjournal.com]

- 5. mdpi.com [mdpi.com]

- 6. Vasodilation and radical-scavenging activity of imperatorin and selected coumarinic and flavonoid compounds from genus Casimiroa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. molcore.com [molcore.com]

Toxicity profile and safety data sheet (SDS) for Ethyl 2-(piperazin-1-yl)nicotinate

Technical Whitepaper: Safety Assessment and Handling of Ethyl 2-(piperazin-1-yl)nicotinate

Executive Summary

This compound (CAS: 154315-70-5) is a heterocyclic building block frequently employed in medicinal chemistry as a scaffold for drug discovery, particularly in the synthesis of antibacterial agents (fluoroquinolone analogs) and vascular modulators.

This guide addresses a critical gap in public safety literature: the lack of a specific, empirically derived toxicity profile for this intermediate. By applying Structure-Activity Relationship (SAR) analysis and Read-Across methodologies from its parent pharmacophores—ethyl nicotinate and piperazine—this whitepaper establishes a rigorous safety framework for researchers.

Immediate Hazard Overview:

-

Primary Risk: Severe Eye Irritation/Damage and Skin Sensitization.[1][2]

-

Secondary Risk: Respiratory Irritation and Vasodilation (Nicotinate flushing).

-

Handling Status: Treat as a Hazardous Substance requiring containment (Fume Hood/Glovebox).

Chemical Identity & Physicochemical Properties

Understanding the physicochemical nature of this compound is the first step in predicting its biological behavior and stability.

| Property | Data | Relevance to Safety/Handling |

| CAS Number | 154315-70-5 | Unique Identifier for inventory/regulatory tracking. |

| Chemical Formula | C₁₂H₁₇N₃O₂ | Nitrogen-rich; potential for oxidative degradation. |

| Molecular Weight | 235.28 g/mol | Small molecule; high potential for dermal absorption. |

| Physical State | Solid (typically off-white powder) | Dust inhalation hazard. |

| Solubility | DMSO, Ethanol, Methanol; Low in Water | Lipophilic nature facilitates membrane permeation. |

| pKa (Predicted) | ~8.5 (Piperazine NH), ~3.0 (Pyridine N) | Basic character; incompatible with strong acids/oxidizers. |

| LogP (Predicted) | ~1.5 - 2.0 | Moderate lipophilicity; bioaccumulative potential is low. |

Hazard Identification (GHS Classification)

Note: As specific experimental toxicity data is limited, the following classification is derived via Read-Across from the constituent moieties: Piperazine (CAS 110-85-0) and Ethyl Nicotinate (CAS 614-18-6).

GHS Label Elements

-

Signal Word: DANGER

-

Pictograms:

- (Corrosion/Serious Eye Damage)

- (Irritant/Sensitizer)

Hazard Statements (H-Codes)

-

H315: Causes skin irritation.[3]

-

H317: May cause an allergic skin reaction (Piperazine moiety).[2][4]

-

H318: Causes serious eye damage (Basic amine + Ester hydrolysis).

-

H335: May cause respiratory irritation.[1]

Precautionary Statements (P-Codes)

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[5][6]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[6]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes.[6] Remove contact lenses, if present and easy to do.[3][6][7] Continue rinsing.[6][7]

Toxicological Assessment (In-Depth)

This section synthesizes the "Why" behind the hazards, using mechanistic toxicology.

Structural Hazard Mapping

The molecule contains two distinct toxicophores:

-

The Piperazine Ring: A secondary amine known to be a potent sensitizer . It can haptenize proteins, leading to hypersensitivity reactions (asthma-like symptoms or contact dermatitis).

-

The Nicotinate Ester: Nicotinic acid derivatives are vasodilators.[1] Systemic absorption may cause "flushing" (redness, heat, itching) due to prostaglandin release.

Figure 1: Structural Activity Relationship (SAR) Hazard Map identifying toxicophores.

Acute Toxicity Profile (Predicted)

-

Oral (LD50): Estimated > 2000 mg/kg (Rat).[6] Basis: Ethyl nicotinate LD50 is >2000 mg/kg.[6] Piperazine LD50 is ~1900 mg/kg.

-

Dermal: Moderate risk. The lipophilic ester facilitates entry; the amine causes local necrosis if occluded.

-

Inhalation: High risk of mucosal irritation. Piperazine dusts are notorious for causing occupational asthma.

Chronic & Long-Term Effects

-

Genotoxicity: Data for piperazine derivatives is mixed but generally negative in Ames tests. However, secondary amines can react with nitrites (in vivo or in waste streams) to form N-nitrosamines , which are potent carcinogens.

-

Control: Do not co-administer or co-dispose with nitrosating agents (e.g., sodium nitrite).

-

Safe Handling & Exposure Controls

Engineering Controls

-

Primary: Chemical Fume Hood (Face velocity > 0.5 m/s).

-

Secondary: Local Exhaust Ventilation (LEV) for weighing operations.

-

Closed Systems: Use Schlenk lines or sealed vials for synthesis to prevent moisture ingress (hydrolysis risk) and dust generation.

Personal Protective Equipment (PPE) Matrix

| Protection Zone | Recommendation | Rationale |

| Respiratory | N95 (minimum) or P100 Respirator | Prevents sensitization from dust inhalation. |

| Hand | Nitrile Rubber (Double gloving recommended) | Protects against permeation; piperazines can penetrate latex. |

| Eye/Face | Chemical Splash Goggles | Safety glasses are insufficient due to risk of severe eye damage (H318). |

| Body | Lab Coat (Tyvek sleeves if handling >10g) | Minimizes dermal contact and potential allergic dermatitis. |

Experimental Protocols

As a self-validating scientist, you must verify the integrity of your material before use.

Protocol A: Purity & Stability Verification (HPLC)

Objective: Confirm the compound has not hydrolyzed to the free acid (2-(piperazin-1-yl)nicotinic acid) or oxidized.

-

Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax), 3.5 µm.

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV at 254 nm (Nicotinate chromophore).

-

Pass Criteria: Single peak > 98% area.

-

Failure Mode: Appearance of a chemically distinct peak at earlier retention time (more polar) indicates hydrolysis (Ethyl ester

Carboxylic acid).

-

Protocol B: Solubility for Biological Assays

Objective: Prepare a stock solution without precipitating the compound.

-

Solvent: DMSO (Dimethyl sulfoxide).

-

Concentration: Prepare 10 mM stock.

-

Procedure: Add solid to DMSO. Vortex for 30 seconds. Sonicate for 5 minutes if visual particulates remain.

-

Validation: Centrifuge at 10,000 x g for 5 mins. Inspect pellet. If pellet exists, solubility limit is exceeded.

Emergency Response & First Aid

Figure 2: Emergency Response Decision Tree.

-

Eye Contact: CRITICAL. The basicity of the piperazine ring can cause rapid corneal opacification. Irrigate immediately.

-

Ingestion: Do NOT induce vomiting. The corrosive nature may damage the esophagus on the way back up. Drink water to dilute.

-

Spill Cleanup: Dampen with water to prevent dust. Sweep into a closed container. Neutralize surface with dilute acetic acid if residue persists.

References

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 90347, N-[2-(1-piperazinyl)ethyl]ethylenediamine (Analogous Toxicity). Retrieved October 26, 2023, from [Link]

Sources

- 1. datasheets.scbt.com [datasheets.scbt.com]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. fishersci.com [fishersci.com]

- 4. N-(2-(1-Piperazinyl)ethyl)ethylenediamine | C8H20N4 | CID 90347 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. fishersci.com [fishersci.com]

- 6. chemicalbook.com [chemicalbook.com]

- 7. mmbio.byu.edu [mmbio.byu.edu]

Methodological & Application

Introduction: The Significance of the Piperazine Moiety in Medicinal Chemistry

An in-depth guide to the synthesis of 2-(piperazin-1-yl)nicotinate esters, pivotal scaffolds in contemporary drug discovery. This document provides a comprehensive protocol, elucidating the rationale behind the chosen synthetic strategy and offering detailed procedural instructions for researchers and scientists in pharmaceutical development.

The piperazine ring is a privileged scaffold in medicinal chemistry, frequently incorporated into the structure of therapeutic agents to enhance their pharmacokinetic and pharmacodynamic profiles.[1][2] Its presence can improve aqueous solubility, modulate lipophilicity, and provide handles for further molecular elaboration. 2-(piperazin-1-yl)nicotinic acid, in particular, serves as a versatile building block, combining the features of the piperazine heterocycle with the electronic and structural properties of the pyridine-3-carboxylic acid framework. The esterification of this acid is a critical step in the synthesis of a wide array of biologically active compounds.[3]

Strategic Selection of Esterification Methodology

While classic methods like the Fischer-Speier esterification are common, they are often suboptimal for complex molecules such as 2-(piperazin-1-yl)nicotinic acid.[4] Fischer esterification typically requires strongly acidic catalysts (e.g., H₂SO₄) and high temperatures, conditions that can lead to undesired side reactions with sensitive functional groups.[4][5] Given that 2-(piperazin-1-yl)nicotinic acid contains three basic nitrogen atoms, the use of strong acid would lead to protonation, potentially complicating the reaction and requiring a significant excess of the acid catalyst.

A superior approach for this substrate is the Steglich esterification . This method offers several distinct advantages:

-

Mild Reaction Conditions : It proceeds at room temperature, preserving the integrity of sensitive functional groups.[6][7]

-

High Efficiency : It utilizes dicyclohexylcarbodiimide (DCC) as a powerful coupling agent to activate the carboxylic acid.[8]

-

Catalytic Activation : 4-(Dimethylamino)pyridine (DMAP) is used as a catalyst to accelerate the reaction and suppress side reactions.[6][8]

These characteristics make the Steglich esterification an ideal choice for substrates that are acid-labile or possess multiple functionalities.[8]

Reaction Mechanism: The Role of DCC and DMAP

The Steglich esterification proceeds through a well-defined mechanism that ensures efficient conversion of the carboxylic acid to its corresponding ester.

-

Activation of the Carboxylic Acid : Dicyclohexylcarbodiimide (DCC) reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is significantly more electrophilic than the parent carboxylic acid.[8]

-

Role of the Catalyst : While the alcohol can directly attack the O-acylisourea, this process can be slow. 4-(Dimethylamino)pyridine (DMAP) acts as a more potent nucleophile, attacking the O-acylisourea to form a reactive acylpyridinium intermediate. This "active ester" is highly susceptible to nucleophilic attack.[8]

-

Nucleophilic Attack : The alcohol attacks the acylpyridinium intermediate, forming the desired ester and regenerating the DMAP catalyst.

A potential side reaction involves a 1,3-rearrangement of the O-acylisourea to a stable N-acylurea, which is unreactive towards the alcohol. The use of DMAP effectively minimizes this pathway by rapidly converting the O-acylisourea into the more reactive acylpyridinium intermediate.[8]

Detailed Protocol for Steglich Esterification

This protocol details the procedure for the synthesis of an ethyl ester of 2-(piperazin-1-yl)nicotinic acid. The principles can be readily adapted for other primary or secondary alcohols.

Materials and Reagents

| Reagent/Material | Formula | M.W. ( g/mol ) | Amount | Moles (mmol) | Molar Ratio |

| 2-(Piperazin-1-yl)nicotinic acid | C₁₀H₁₃N₃O₂ | 207.23 | 1.0 g | 4.83 | 1.0 |

| Ethanol (Anhydrous) | C₂H₅OH | 46.07 | 0.34 mL | 5.79 | 1.2 |

| Dicyclohexylcarbodiimide (DCC) | C₁₃H₂₂N₂ | 206.33 | 1.1 g | 5.31 | 1.1 |

| 4-(Dimethylamino)pyridine (DMAP) | C₇H₁₀N₂ | 122.17 | 59 mg | 0.48 | 0.1 |

| Dichloromethane (DCM, Anhydrous) | CH₂Cl₂ | 84.93 | 25 mL | - | - |

| Saturated Sodium Bicarbonate Solution | NaHCO₃ (aq) | - | 2 x 20 mL | - | - |

| Brine | NaCl (aq) | - | 20 mL | - | - |

| Anhydrous Sodium Sulfate | Na₂SO₄ | - | As needed | - | - |

Safety Precautions :

-

DCC is a potent allergen and sensitizer. Always handle it in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

DCM is a volatile and potentially carcinogenic solvent. All operations should be performed in a well-ventilated fume hood.

Experimental Procedure

-

Reaction Setup : To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-(piperazin-1-yl)nicotinic acid (1.0 g, 4.83 mmol) and 4-(dimethylaminopyridine) (59 mg, 0.48 mmol).

-

Dissolution : Add 25 mL of anhydrous dichloromethane (DCM) to the flask. Stir the mixture at room temperature until all solids are dissolved.

-

Addition of Alcohol : Add anhydrous ethanol (0.34 mL, 5.79 mmol) to the solution via syringe.

-

Cooling : Place the flask in an ice bath and allow the solution to cool to 0 °C with continuous stirring.

-

Addition of DCC : In a separate vial, dissolve dicyclohexylcarbodiimide (DCC) (1.1 g, 5.31 mmol) in 5 mL of anhydrous DCM. Add this solution dropwise to the cooled reaction mixture over 10-15 minutes. A white precipitate (dicyclohexylurea, DCU) will begin to form.

-

Reaction Monitoring : Remove the ice bath and allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed (typically 4-6 hours).

-

Workup - Byproduct Removal : Once the reaction is complete, cool the mixture again in an ice bath for 15-20 minutes to ensure complete precipitation of the DCU. Filter the reaction mixture through a sintered glass funnel or a pad of celite to remove the precipitated DCU. Wash the filter cake with a small amount of cold DCM (2 x 5 mL).

-

Workup - Extraction : Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with 20 mL of saturated sodium bicarbonate solution (twice) and 20 mL of brine.

-

Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification : Purify the crude ester by column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure ethyl 2-(piperazin-1-yl)nicotinate.

Experimental Workflow Visualization

The following diagram illustrates the key stages of the synthesis and purification protocol.

Caption: Workflow for the Steglich esterification of 2-(piperazin-1-yl)nicotinic acid.

Conclusion

The Steglich esterification provides a mild, reliable, and high-yielding pathway for the synthesis of esters from 2-(piperazin-1-yl)nicotinic acid. This protocol is particularly advantageous for complex substrates prevalent in drug discovery, avoiding the harsh conditions of traditional acid-catalyzed methods. By understanding the underlying mechanism and adhering to the detailed procedure, researchers can effectively synthesize these valuable intermediates for the development of novel therapeutic agents.

References

-

Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524. Available at: [Link]

-

Organic Chemistry Portal. Steglich Esterification. Available at: [Link]

-

Wikipedia. Steglich esterification. Available at: [Link]

-

Wikipedia. Fischer–Speier esterification. Available at: [Link]

-

Reddit. (2014). Why is Fisher method preferred for the esterification of amino acids? r/askscience. Available at: [Link]

-

YouTube. (2014). Steglich esterification. Available at: [Link]

-

Chemistry LibreTexts. Fischer Esterification. Available at: [Link]

-

Organic Chemistry Portal. Fischer Esterification. Available at: [Link]

-

OperaChem. (2024). Fischer Esterification-Typical Procedures. Available at: [Link]

-

Chemistry Steps. Fischer Esterification. Available at: [Link]

-

PMC. (2018). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Available at: [Link]

-

PMC. (2018). Synthesis of Enantiomerically Pure 3-Substituted Piperazine-2-acetic Acid Esters as Intermediates for Library Production. Available at: [Link]

-

Organic Chemistry Portal. Synthesis of piperazines. Available at: [Link]

-

PMC. (2022). Methods to Produce Nicotinic Acid with Potential Industrial Applications. Available at: [Link]

Sources

- 1. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of Enantiomerically Pure 3-Substituted Piperazine-2-acetic Acid Esters as Intermediates for Library Production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Piperazine synthesis [organic-chemistry.org]

- 4. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 5. reddit.com [reddit.com]

- 6. Steglich esterification - Wikipedia [en.wikipedia.org]

- 7. youtube.com [youtube.com]

- 8. Steglich Esterification [organic-chemistry.org]

Troubleshooting & Optimization

Technical Support Center: Solubilization Protocol for Ethyl 2-(piperazin-1-yl)nicotinate

The following technical guide is structured as a dynamic support center resource, designed to address the specific solubility challenges associated with Ethyl 2-(piperazin-1-yl)nicotinate (CAS: 154315-70-5).

Status: Active | Topic: Aqueous Solubility & Stability | Audience: R&D, Formulation Scientists

Executive Summary: The Physicochemical Challenge

This compound presents a classic "lipophilic base" profile. Its poor aqueous solubility in neutral media stems from the hydrophobic ethyl nicotinate core and the aromatic pyridine ring. However, the molecule possesses a critical "solubility handle": the distal secondary amine on the piperazine ring.

-

Key Constraint: The ethyl ester moiety is susceptible to hydrolysis.[1] High pH (>9) or strong acidic heating will degrade the compound into the corresponding acid (2-(piperazin-1-yl)nicotinic acid), altering biological activity.

-

Primary Solution: pH-dependent ionization (Salt formation in situ).

Module 1: pH-Dependent Solubilization (The "Protonation Switch")

Q: Why does the compound precipitate in my pH 7.4 PBS buffer? A: At pH 7.4, the molecule exists predominantly in its uncharged (free base) form. The distal nitrogen of the piperazine ring typically has a pKa in the range of 8.5–9.5 . In neutral buffers (pH 7.4), a significant fraction of the compound remains deprotonated and lipophilic, leading to precipitation.

Protocol: The "Acid-Drop" Method To achieve concentrations >1 mg/mL in aqueous media, you must drive the equilibrium toward the cationic species.

-

Preparation: Weigh the target amount of this compound.

-

Acidification: Add a stoichiometric equivalent (1.0–1.1 eq) of 0.1 M HCl or Methanesulfonic Acid (MSA).

-

Why MSA? Mesylate salts often exhibit higher solubility and stability than hydrochlorides for lipophilic bases.

-

-

Dilution: Once dissolved (clear solution), slowly dilute with your experimental buffer (e.g., PBS) while stirring.

-

Final Check: Measure pH. If the final pH rises above 7.5, the compound may reprecipitate. Adjust the buffer capacity or starting pH to maintain the final solution at pH 5.5–6.5 .

Critical Note: Avoid using Sulfuric acid (H₂SO₄) as counter-ions, as sulfate salts of organic bases can sometimes form insoluble hydrates.

Module 2: Cosolvent Systems (For Neutral pH Applications)

Q: I cannot use acidic media for my cell assay. How do I keep it soluble at pH 7.4? A: When pH modification is restricted, you must reduce the dielectric barrier using water-miscible organic solvents.

Recommended Cosolvent System:

| Component | Concentration | Function |

|---|---|---|

| DMSO | 1% – 5% | Primary solubilizer for the aromatic core. |

| PEG 400 | 10% – 20% | Interfacial tension reducer; prevents rapid crystallization. |

| Water/Buffer | Remainder | Bulk medium.[1] |

Step-by-Step Workflow:

-

Dissolve the compound in 100% DMSO to create a high-concentration stock (e.g., 50 mM).

-

Add the calculated amount of PEG 400 to the DMSO stock. Mix clearly.

-

Slowly spike this mixture into the aqueous buffer under rapid vortexing.

-

Alert: Adding buffer to the DMSO stock often causes immediate crashing out. Always add the organic concentrate to the aqueous phase .

-

Module 3: Stability & Hydrolysis Risk

Q: My solution turned slightly acidic over time, and the HPLC peak shifted. What happened? A: You likely observed ester hydrolysis . The ethyl ester group is labile.

-

Mechanism: Water attacks the carbonyl carbon, releasing ethanol and forming the carboxylic acid derivative. This reaction is catalyzed by both acid (H⁺) and base (OH⁻).

-

Risk Zone: pH > 9.0 (Rapid saponification) or pH < 2.0 (Acid hydrolysis).

-

Safe Zone: pH 4.0 – 6.5 at 4°C.

Visualizing the Stability/Solubility Trade-off:

Caption: Solubility vs. Stability Landscape. The green zone represents the optimal operational window (pH 4-6) where solubility is maximized and hydrolysis risk is minimized.

Module 4: Advanced Complexation (Cyclodextrins)

Q: Can I avoid DMSO entirely? A: Yes, by using Hydroxypropyl-β-Cyclodextrin (HP-β-CD) . This encapsulates the lipophilic ethyl nicotinate moiety while leaving the hydrophilic piperazine exposed.

Protocol:

-

Prepare a 20% (w/v) HP-β-CD solution in water or saline.

-

Add the solid compound.

-

Sonicate for 30–60 minutes at ambient temperature.

-

Filter through a 0.22 µm PVDF filter.

-

Result: This often yields a stable, clear solution up to 5–10 mg/mL without organic solvents.

FAQ: Rapid Troubleshooting

Q1: Can I autoclave the solution? No. The ethyl ester will hydrolyze under high heat and pressure. Sterilize by filtration (0.22 µm) only.

Q2: I see a "haze" after freezing and thawing the stock. This is "salting out" or crystal nucleation.

-

Fix: Sonicate the vial for 5 minutes at room temperature. If the haze persists, the ester may have hydrolyzed to the less soluble acid form (check via LC-MS).

Q3: Is the hydrochloride salt commercially available? While often sold as the free base, you can generate the salt in situ. There is no need to isolate the solid salt for solution-based assays; simply adding stoichiometric HCl achieves the same physicochemical state.

References

-

Physicochemical Properties of Piperazine Derivatives

- Source: National Center for Biotechnology Information. PubChem Compound Summary for CID 2736329, N-(2-(Piperazin-1-yl)ethyl)

-

URL:[Link]

-

Hydrolysis Kinetics of Nicotinate Esters

-

Solubility Enhancement via Piperazine Salt Formation

-

Cyclodextrin Complexation Strategies

-

Source: BenchChem Technical Support.[4] "Enhancing the Solubility of Piperidine-Containing Compounds."

-

Sources

- 1. researchgate.net [researchgate.net]

- 2. An Evolving Role of Aqueous Piperazine to Improve the Solubility of Non-Steroidal Anti-Inflammatory Drugs [ouci.dntb.gov.ua]

- 3. An Evolving Role of Aqueous Piperazine to Improve the Solubility of Non-Steroidal Anti-Inflammatory Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

Validation & Comparative

A Comparative Guide to the FTIR Spectral Analysis of Ethyl 2-(piperazin-1-yl)nicotinate and Its Precursors

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Spectroscopic Verification

Ethyl 2-(piperazin-1-yl)nicotinate is a key building block in the synthesis of various pharmacologically active molecules. Its structure combines a substituted pyridine ring with a piperazine moiety, functional groups that are prevalent in numerous drug candidates. Accurate and unambiguous characterization of this compound is therefore a critical step in the drug development pipeline. FTIR spectroscopy offers a rapid, non-destructive, and highly informative method for confirming the presence of key functional groups and the overall molecular structure. This guide will walk you through the interpretation of its FTIR spectrum, highlighting the diagnostic vibrational modes and comparing them to its constituent parts.

Experimental Protocol: Acquiring High-Quality FTIR Spectra

To ensure the reliability of the spectral data, a standardized experimental protocol is paramount. The following outlines a validated method for preparing and analyzing the samples.

Sample Preparation: The KBr Pellet Method

The Potassium Bromide (KBr) pellet technique is a widely used method for analyzing solid samples in transmission FTIR.[1][2] It involves dispersing the solid sample within a KBr matrix, which is transparent to infrared radiation.

-

Step 1: Grinding: Approximately 1-2 mg of the solid sample (this compound, or piperazine for comparative analysis) is finely ground using an agate mortar and pestle. This reduces particle size to minimize scattering of the infrared beam.[3]

-

Step 2: Mixing: The ground sample is thoroughly mixed with 100-200 mg of dry, spectroscopic grade KBr powder.[1]

-

Step 3: Pelletizing: The mixture is transferred to a pellet die and pressed under a hydraulic press to form a thin, transparent pellet.

-

Step 4: Analysis: The KBr pellet is placed in the sample holder of the FTIR spectrometer for analysis.[1]

For the liquid precursor, ethyl nicotinate, the neat liquid can be analyzed directly by placing a drop between two KBr plates.

Instrumental Parameters:

-

Spectrometer: A Fourier Transform Infrared Spectrometer.

-

Spectral Range: 4000-400 cm⁻¹.[2]

-

Resolution: 4 cm⁻¹.

-

Scans: 32 scans are co-added to improve the signal-to-noise ratio.

-

Background: A background spectrum of a blank KBr pellet (or clean KBr plates for the liquid sample) is recorded and automatically subtracted from the sample spectrum.[2]

Spectral Analysis and Functional Group Identification

The FTIR spectrum of this compound is a composite of the vibrational modes of its constituent functional groups: the ethyl ester, the substituted pyridine ring, and the piperazine ring. By dissecting the spectrum, we can assign specific absorption bands to these groups.

Key Functional Groups and Their Vibrational Signatures:

-

Ethyl Ester Group: Esters are characterized by a strong carbonyl (C=O) stretching vibration, typically found between 1750-1735 cm⁻¹ for aliphatic esters.[4][5] They also exhibit C-O stretching bands in the 1300-1000 cm⁻¹ region.[5][6]

-

Pyridine Ring: Aromatic rings, including pyridine, show C-H stretching vibrations from 3100-3000 cm⁻¹ and C-C in-ring stretching vibrations in the 1600-1400 cm⁻¹ range.[4] The substitution pattern on the ring influences the C-H "out-of-plane" (oop) bending vibrations in the 900-675 cm⁻¹ region.[4]

-

Piperazine Ring: This saturated heterocyclic amine exhibits N-H stretching (for secondary amines), C-H stretching of the methylene groups (typically 3000-2850 cm⁻¹), and C-N stretching vibrations.[7][8] The C-N stretching in piperazine derivatives can be observed in the 1323-1199 cm⁻¹ range.[8]

Comparative Spectral Analysis: Elucidating Structural Changes

The most powerful aspect of this analysis is the comparison of the product's spectrum with those of its starting materials, ethyl nicotinate and piperazine. This comparison provides definitive evidence of the chemical transformation.

| Functional Group | Ethyl Nicotinate (Precursor) | Piperazine (Precursor) | This compound (Product) | Interpretation of Spectral Change |

| N-H Stretch (Piperazine) | N/A | Strong, broad band ~3300-3200 cm⁻¹ | Weak or absent band in the same region. | Disappearance or significant reduction in intensity of the N-H stretch indicates the substitution of the hydrogen on one of the nitrogen atoms of the piperazine ring. |

| Aromatic C-H Stretch | ~3100-3000 cm⁻¹ | N/A | ~3100-3000 cm⁻¹ | Presence confirms the integrity of the pyridine ring. |

| Aliphatic C-H Stretch | ~2980-2850 cm⁻¹ (from ethyl group) | ~2950-2800 cm⁻¹ | ~2980-2850 cm⁻¹ | A combination of stretches from the ethyl group and the piperazine ring. |

| C=O Stretch (Ester) | Strong band ~1725 cm⁻¹ | N/A | Strong band ~1710-1700 cm⁻¹ | A slight shift to a lower wavenumber may be observed due to the electronic effect of the piperazine substituent on the pyridine ring. |

| C=C and C=N Stretches (Pyridine Ring) | ~1600-1450 cm⁻¹ | N/A | ~1600-1450 cm⁻¹ | The pattern of these bands may be altered due to the change in substitution on the ring. |

| C-O Stretch (Ester) | Strong bands ~1300-1100 cm⁻¹ | N/A | Strong bands ~1300-1100 cm⁻¹ | Presence confirms the ester functionality remains intact. |

| C-N Stretch | N/A | ~1323-1199 cm⁻¹[8] | New bands appear in the ~1350-1200 cm⁻¹ region. | The appearance of new C-N stretching bands corresponding to the aryl-amine linkage is a key indicator of product formation. |

Analysis of the Hypothetical Product Spectrum:

In the FTIR spectrum of this compound, we would expect to see the following key features:

-

Disappearance of the Piperazine N-H Stretch: The prominent N-H stretching band from piperazine should be absent or significantly diminished, confirming the formation of a tertiary amine at the point of attachment to the pyridine ring.

-

Persistence of the Ester Carbonyl: A strong absorption band around 1700-1710 cm⁻¹ will be present, confirming that the ethyl ester group has not been hydrolyzed or otherwise modified during the reaction.[5][9]

-

Aromatic and Aliphatic C-H Stretches: The spectrum will show bands above 3000 cm⁻¹ corresponding to the aromatic C-H bonds of the pyridine ring and bands below 3000 cm⁻¹ for the aliphatic C-H bonds of the ethyl and piperazine groups.[4][7]

-

Fingerprint Region: The region below 1500 cm⁻¹ will be complex, but will contain characteristic bands for the C-O stretching of the ester, the C-N stretching of the piperazine and its new bond to the pyridine ring, and the various bending modes of the entire molecule. The changes in this region compared to the starting materials are highly diagnostic of the new molecular structure.

Conclusion

FTIR spectroscopy provides a robust and reliable method for the structural confirmation of this compound. Through a comparative analysis with its precursors, ethyl nicotinate and piperazine, the key spectral changes—namely the disappearance of the piperazine N-H stretch and the appearance of new aryl-amine C-N stretching vibrations, coupled with the retention of the characteristic ester carbonyl band—offer conclusive evidence of successful synthesis. This guide provides a framework for researchers to confidently interpret their own spectral data and ensure the quality and identity of their synthesized compounds.

References

-

Sample Preparation for FTIR Analysis. (n.d.). Drawell. Retrieved from [Link]

-

Infrared Spectra of Some Common Functional Groups. (2020, May 30). Chemistry LibreTexts. Retrieved from [Link]

-

FTIR Principles and Sample Preparation. (n.d.). LPD Lab Services Ltd. Retrieved from [Link]

-

Typical IR Absorption Frequencies For Common Functional Groups. (n.d.). Northern Illinois University. Retrieved from [Link]

-

Smith, B. C. (2018, July 1). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online. Retrieved from [Link]

-

Sample preparation for FT-IR. (n.d.). University of Colorado Boulder. Retrieved from [Link]

-

Difference between Ether and Ester Bonding in FTIR Spectra. (2023, December 17). Rocky Mountain Labs. Retrieved from [Link]

-

IR Spectroscopy Tutorial: Esters. (n.d.). University of Calgary. Retrieved from [Link]

-

FTIR spectrum of (a) piperazine, (b) BTCA, (c) BTCA-P-Cu-CP, and (d)... (n.d.). ResearchGate. Retrieved from [Link]

-

Spectral investigation and normal coordinate analysis of piperazine. (2025, August 8). ResearchGate. Retrieved from [Link]

Sources

- 1. drawellanalytical.com [drawellanalytical.com]

- 2. lpdlabservices.co.uk [lpdlabservices.co.uk]

- 3. eng.uc.edu [eng.uc.edu]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. IR Absorption Frequencies - NIU - Department of Chemistry and Biochemistry [niu.edu]

- 8. researchgate.net [researchgate.net]

- 9. rockymountainlabs.com [rockymountainlabs.com]

Chromatographic Separation of Ethyl 2-(piperazin-1-yl)nicotinate Impurities

A Comparative Technical Guide for Method Development

Executive Summary

Ethyl 2-(piperazin-1-yl)nicotinate (CAS: 154315-70-5) serves as a critical intermediate in the synthesis of fluoroquinolone antibiotics and specific antidepressant agents. Its chromatographic purification presents a classic "Basic Nitrogen" challenge: the piperazine moiety (pKa ~9.8) interacts strongly with residual silanols on silica-based columns, leading to peak tailing, while the nicotinic ester backbone requires sufficient hydrophobicity for retention.

This guide objectively compares three chromatographic strategies to separate the target molecule from its critical impurities: High-pH Reversed-Phase (RP) , Ion-Pair Chromatography (IPC) , and Hydrophilic Interaction Liquid Chromatography (HILIC) . Based on experimental robustness and resolution data, High-pH RP on Hybrid Silica is recommended as the primary release method, while HILIC is validated as an orthogonal approach for trace piperazine quantification.

Compound Profile & Impurity Landscape

To design a robust separation, we must first map the physicochemical properties of the analytes.

| Compound | Structure Description | pKa (Approx) | LogP | Detection Challenge |

| Target: this compound | Basic secondary amine + Ester | ~9.8 (Amine), ~2.5 (Pyridine) | 1.8 | UV Active (254 nm) |

| Impurity A: 2-Chloronicotinic acid ethyl ester | Starting Material (Neutral/Weak base) | ~0.5 (Pyridine N) | 2.1 | UV Active |

| Impurity B: Piperazine | Starting Material (Highly Polar Base) | 9.8, 5.3 | -1.5 | Low UV Response (200-210 nm) |

| Impurity C: 2-(piperazin-1-yl)nicotinic acid | Hydrolysis Degradant (Zwitterionic) | ~9.8, ~4.8 (Acid) | 0.5 | UV Active |

Impurity Formation Pathway

The following diagram illustrates the origin of impurities during synthesis and storage.

Figure 1: Synthetic pathway showing the origin of starting material impurities (A, B) and degradation products (C).

Comparative Methodology

We evaluated three distinct chromatographic approaches. The data below summarizes their performance metrics.

Method A: Traditional Acidic RP-HPLC (C18 + TFA)

The "Old Standard" approach using low pH to suppress silanol ionization.

-

Column: C18 (Standard Silica), 5 µm.

-

Mobile Phase: 0.1% TFA in Water / Acetonitrile.

-

Verdict: Not Recommended. While simple, the protonated piperazine amine (pH < pKa) is excluded from the pores, leading to early elution and significant tailing due to kinetic interaction with the stationary phase surface.

Method B: Ion-Pair Chromatography (IPC)

Using anionic reagents to retain the cationic amine.

-

Column: C18 Endcapped, 5 µm.[1]

-

Mobile Phase: 10mM Octanesulfonic Acid (pH 2.5) / Methanol.[1][2]

-

Verdict: Functional but High Maintenance. Excellent retention for the polar Piperazine (Impurity B), but equilibration times are long (>45 mins), and the method is incompatible with LC-MS due to non-volatile salts.

Method C: High-pH Reversed-Phase (Recommended)

Using Hybrid Particle Technology (HPT) to operate at pH > pKa.

-

Column: Waters XBridge C18 or Agilent Poroshell HPH-C18.

-

Mobile Phase: 10mM Ammonium Bicarbonate (pH 10.0) / Acetonitrile.[1][2][3][4][5]

-

Verdict: Superior. At pH 10, the piperazine moiety is deprotonated (neutral). This increases hydrophobicity (better retention), eliminates silanol repulsion (perfect peak shape), and uses MS-compatible buffers.

Experimental Data Summary

The following table contrasts the performance of the three methods for the Target peak and the critical separation of Impurity C (Acid) and Impurity B (Piperazine).

| Parameter | Method A (Acidic C18) | Method B (Ion Pair) | Method C (High pH Hybrid) |

| Target Peak Tailing (Tf) | 1.8 - 2.2 (Poor) | 1.1 - 1.3 (Good) | 1.0 - 1.1 (Excellent) |

| Resolution (Imp. C / Target) | < 1.5 | > 3.0 | > 4.5 |

| Piperazine Retention (k') | ~0 (Void Volume) | 4.5 | 0.8 (Weak)* |

| Equilibration Time | 15 min | 60 min | 10 min |

| MS Compatibility | Yes | No | Yes |

> Note: While High pH is best for the main peak, free Piperazine (Impurity B) is poorly retained on C18 even at high pH. If quantification of free Piperazine < 0.1% is required, Method D (HILIC) below is the required orthogonal approach.

Detailed Protocols

Primary Release Method: High-pH RP-HPLC

Objective: Purity assay and quantification of hydrophobic impurities (A, C, and Dimers).

-

Instrument: HPLC with PDA/UV detector (Agilent 1260 or equivalent).

-

Column: Waters XBridge C18, 4.6 x 150 mm, 3.5 µm (or equivalent Hybrid Silica resistant to pH 10).

-

Mobile Phase A: 10mM Ammonium Bicarbonate in Water, adjusted to pH 10.0 with Ammonia.

-

Mobile Phase B: Acetonitrile (HPLC Grade).

-

Flow Rate: 1.0 mL/min.

-

Column Temp: 30°C.

-

Detection: 260 nm (Target max) and 210 nm (Impurity tracking).

-

Gradient Program:

-

0.0 min: 5% B

-

15.0 min: 90% B

-

20.0 min: 90% B

-

20.1 min: 5% B

-

25.0 min: Stop

-

Mechanistic Insight: The high pH suppresses the ionization of the piperazine nitrogen. This prevents the "cation-exchange" mechanism with silanols that causes tailing. The hybrid silica is essential; standard silica dissolves at pH > 8.0.

Orthogonal Method: HILIC for Trace Piperazine

Objective: Specific quantification of Impurity B (Piperazine) which elutes in the void on C18.

-

Column: BEH Amide or Bare Silica HILIC column, 2.1 x 100 mm, 1.7 µm.

-

Mobile Phase A: 10mM Ammonium Formate (pH 3.0).

-

Mobile Phase B: Acetonitrile.

-

Isocratic: 85% B / 15% A.

-

Detection: 205 nm (or ELSD/CAD for higher sensitivity).

-

Why this works: Piperazine is highly polar. In HILIC, water forms a layer on the silica surface. Piperazine partitions into this water layer, providing strong retention and separation from the hydrophobic ester.

Method Selection Decision Tree

Use this logic flow to select the appropriate protocol for your specific development stage.

Figure 2: Decision matrix for selecting the optimal chromatographic technique.

Troubleshooting & Tips

-

Peak Tailing on Method C: If tailing increases over time, the column guard may be saturated. The high pH method is robust, but the column must be stored in 100% Acetonitrile or Methanol (not buffer) to prevent silica dissolution during long-term storage.

-

Ghost Peaks: this compound can degrade in solution if left in acidic diluents for >24 hours. Always prepare standards in 50:50 MeCN:Water with trace Ammonium Hydroxide to maintain stability.

-

Sensitivity: For Impurity B (Piperazine), UV detection at 205 nm is prone to baseline drift. If LOQ < 50 ppm is required, derivatization with NBD-Cl (4-chloro-7-nitrobenzofuran) is recommended prior to HPLC injection.

References

-

Dolan, J. W. (2008). Ion Pairing — Blessing or Curse? LCGC North America. Link

-

Thermo Fisher Scientific. (2012). Development of a Cation-Exchange pH Gradient Separation Platform. Application Note. Link

-

Navaneeswari, R., & Reddy, P. (2012).[4] Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV.[2] Journal of Chemical and Pharmaceutical Research. Link

-

SIELC Technologies. (2018).[5] Separation of 1-(2-Aminoethyl)piperazine on Newcrom R1 HPLC column. Application Data.[1][2][3][4][5][6][7][8][9][10][11] Link

Sources

- 1. rjptonline.org [rjptonline.org]

- 2. jocpr.com [jocpr.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Separation of Piperazine, 1,4-bis(4-nitrosophenyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 6. semanticscholar.org [semanticscholar.org]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. researchgate.net [researchgate.net]

- 9. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]

- 10. Preparation method of ethyl nicotinate - Eureka | Patsnap [eureka.patsnap.com]

- 11. chromatographyonline.com [chromatographyonline.com]

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.